N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and isopropylamino group on a propyl chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-3-(isopropylamino)propanol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is conducted at a temperature range of 0°C to room temperature to control the rate and selectivity of the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Scale-Up: Industrial-scale production involves scaling up the batch process, with additional considerations for safety, waste management, and cost efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in the presence of iron for bromination.
Major Products Formed:
Oxidation: Formation of N-(2-oxo-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Mechanism of Action
Mode of Action
Nipradilol interacts with its targets by blocking the α1 and β-adrenergic receptors . This blocking action inhibits the binding of norepinephrine and epinephrine to these receptors, thereby reducing the physiological responses mediated by these neurotransmitters . Additionally, Nipradilol has a nitric oxide (NO) donative action , which means it can release nitric oxide, a potent vasodilator, contributing to its therapeutic effects .
Biochemical Pathways
The blocking of α1 and β-adrenergic receptors by Nipradilol affects several biochemical pathways. It reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a decrease in the contractility of the heart and smooth muscle tissues . The release of nitric oxide by Nipradilol activates the guanylate cyclase pathway, leading to the production of cyclic guanosine monophosphate (cGMP), which further promotes vasodilation .
Pharmacokinetics
It is known that nipradilol can penetrate the posterior retina after topical application , suggesting that it has good ocular bioavailability
Result of Action
The combined α1, β-adrenergic receptor blocking, and nitric oxide donative actions of Nipradilol result in a decrease in intraocular pressure . This makes it an effective treatment for glaucoma . Additionally, Nipradilol has been shown to have a neuroprotective effect, reducing N-methyl-D-aspartate (NMDA)-induced retinal damage in rats .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Acebutolol: A beta-blocker with a similar structure but different functional groups.
Nipradilol: A beta-blocker with additional nitric oxide-donating properties.
N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)urea: A compound with a similar isopropylamino group but different substituents on the benzene ring.
This comprehensive overview highlights the importance and versatility of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide in various scientific and industrial fields
Properties
IUPAC Name |
N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQULWQERGQJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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